molecular formula C10H7FO2 B14034212 1-(4-Fluoro-benzofuran-2-YL)-ethanone

1-(4-Fluoro-benzofuran-2-YL)-ethanone

Cat. No.: B14034212
M. Wt: 178.16 g/mol
InChI Key: VDLBAIVUUGDRDR-UHFFFAOYSA-N
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Description

1-(4-Fluoro-benzofuran-2-YL)-ethanone (CAS: See COA

Properties

Molecular Formula

C10H7FO2

Molecular Weight

178.16 g/mol

IUPAC Name

1-(4-fluoro-1-benzofuran-2-yl)ethanone

InChI

InChI=1S/C10H7FO2/c1-6(12)10-5-7-8(11)3-2-4-9(7)13-10/h2-5H,1H3

InChI Key

VDLBAIVUUGDRDR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(O1)C=CC=C2F

Origin of Product

United States

Preparation Methods

General Strategy

Reaction Conditions Summary:

Step Reagents & Conditions Notes
Ester hydrolysis Hydrolysis of ester to acid Acidified to pH 2, extracted with ethyl acetate
Acyl chloride formation Oxalyl chloride or thionyl chloride, RT, 4-8 h Excess reagent removed under vacuum
Cyclization Reflux with triethylamine in toluene, 3-12 h Carbon dioxide evolution observed
Purification Crystallization or chromatography Purity suitable for further use

This method is advantageous for its one-pot synthesis potential without isolation of intermediates, facilitating scale-up and industrial applicability.

Alternative Cyclization via Tosylation and Base-Induced Ring Closure

In a variation, the acid intermediate is converted to an acyl sulfonate (e.g., tosylate) using tosyl chloride at 70-90°C for 3-5 hours. The resulting activated intermediate undergoes cyclization upon treatment with a refluxing organic base to form the benzofuran ring.

Synthesis via Sonogashira Coupling and Cyclization (Literature from PMC Article)

Another approach involves palladium-catalyzed coupling of alkynes with o-iodophenols to form o-alkynyl alcohols, which then cyclize in situ to benzofurans. Although attempts to directly synthesize benzofuranyl ethanones via this method were initially unsuccessful, a multi-step strategy was successful:

  • Coupling butynol with 2-iodophenol derivatives in the presence of Pd(PPh3)2(OAc)2 and CuI catalysts using triethylamine as solvent at room temperature overnight.

  • Subsequent oxidation (e.g., Jones oxidation) converts the intermediate alcohol to the benzofuranyl acetic acid.

  • Further functional group transformations yield the desired benzofuran ethanone derivatives.

This method allows for good yields (up to 88% in coupling, 58% overall for oxidation steps) and scalability.

Preparation of 4-Fluoro Substituted Benzofuran Derivatives via Aminophenol Condensation

A related synthetic route involves condensation of 4-fluoro-2-hydroxybenzaldehyde with amino-ketone derivatives to form benzofuran derivatives. For example, 4-fluoro-2-hydroxybenzaldehyde reacts with 1-(4-aminophenyl)ethanone O-methyl oxime in ethanol at room temperature for 2 hours, followed by slow crystallization over 21 days to yield the benzofuran compound with good purity and yield (~71.4%).

Comparative Analysis of Preparation Methods

Method Key Steps Yield Range Scale Suitability Advantages Limitations
Acyl chloride cyclization (Patent WO2011099010A1) Acid to acyl chloride, reflux with base for cyclization Moderate to high Suitable for scale-up One-pot synthesis, industrially viable Requires careful control of reaction conditions
Tosylation and base cyclization Acid to acyl sulfonate, reflux with base Moderate Moderate Alternative activation method Multi-step, requires sulfonyl chloride reagents
Sonogashira coupling + oxidation Pd-catalyzed coupling, oxidation steps Up to 88% (coupling), 58% overall Lab to gram scale High selectivity, mild conditions Catalyst sensitivity, multi-step
Aminophenol condensation Condensation of hydroxybenzaldehyde with amino ketone oxime ~71% Small scale Simple conditions, good purity Long crystallization time

In-Depth Research Findings and Notes

  • The acyl chloride cyclization method is well-documented for benzofuran synthesis and allows for variation of substituents on the phenol ring, including fluoro groups, making it adaptable for this compound.

  • The Sonogashira coupling approach, while more complex, offers an elegant route to benzofuranyl acetic acid derivatives, which can be converted to ethanone derivatives. It requires palladium catalysts and careful handling of reagents but achieves high purity products.

  • The condensation method with aminoketone oximes provides a straightforward synthesis under mild conditions but may require extended crystallization times to obtain pure compounds.

  • Purification techniques commonly used include crystallization, column chromatography, and preparative high-performance liquid chromatography, ensuring high purity suitable for further applications.

Summary Table of Key Reaction Conditions for Preparation of this compound

Step Reagents/Conditions Temperature Time Notes
Ester hydrolysis Acidification with hydrochloric acid, extraction with ethyl acetate Room temperature 30 min - 1 h pH adjusted to 2 for extraction
Acyl chloride formation Oxalyl chloride or thionyl chloride in dichloromethane or toluene Ambient (20-25°C) 4-8 h Excess reagent removed under vacuum
Cyclization Reflux with triethylamine in toluene 110-130°C (reflux) 3-12 h Carbon dioxide evolution confirms reaction
Sonogashira coupling Pd(PPh3)2(OAc)2, CuI, Et3N, butynol Room temperature Overnight (12-18 h) Requires inert atmosphere
Oxidation (Jones) Chromic acid in acetone 0-5°C 1-2 h Converts alcohol to acid
Condensation 4-fluoro-2-hydroxybenzaldehyde + aminoketone oxime in ethanol Room temperature 2 h reaction + 21 days crystallization Yields crystalline product

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-benzofuran-2-YL)-ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The fluoro substituent can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(4-Fluoro-benzofuran-2-YL)-ethanone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-benzofuran-2-YL)-ethanone involves its interaction with specific molecular targets. The fluoro substituent can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and substituent effects among 1-(4-Fluoro-benzofuran-2-YL)-ethanone and analogous compounds:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
This compound 4-F, 2-acetyl C₉H₇FO₂ High electronegativity; antimicrobial potential N/A
1-(7-Ethylbenzofuran-2-yl)-2-(1H-imidazol-1-yl)ethanone 7-Ethyl, 2-acetyl-imidazolyl C₁₄H₁₃N₃O₂ Enhanced steric bulk; antibacterial activity
1-(Benzofuran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone 2-acetyl-triazolyl C₁₁H₈N₄O₂ Antifungal activity; triazole moiety enhances binding
1-(3-Methyl-benzofuran-2-yl)-ethanone 3-Me, 2-acetyl C₁₀H₁₀O₂ Fragrance applications; lower polarity
1-(4-(Methylthio)benzofuran-7-yl)ethanone 4-SMe, 7-acetyl C₁₁H₁₀O₂S Sulfur enhances electron delocalization
1-(4-Hydroxybenzofuran-5-yl)ethanone 4-OH, 5-acetyl C₉H₈O₃ Increased polarity; hydrogen bonding

Electronic and Physicochemical Properties

  • Electron-Withdrawing vs. In contrast, methyl (e.g., 3-methyl derivative ) or ethyl groups (e.g., 7-ethyl derivative ) donate electrons, increasing lipophilicity and steric hindrance.
  • Polarity and Solubility: The 4-hydroxy derivative exhibits higher polarity due to the hydroxyl group, improving aqueous solubility compared to the fluoro analog. The methylthio group in 1-(4-(methylthio)benzofuran-7-yl)ethanone introduces moderate polarity with sulfur’s polarizability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Fluoro-benzofuran-2-YL)-ethanone, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via Friedel-Crafts acylation , where a benzofuran derivative reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Optimization includes controlling reaction temperature (e.g., 0–5°C for exothermic reactions), using inert atmospheres (N₂/Ar), and selecting solvents like dichloromethane. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield and purity.

Q. How is this compound characterized structurally and thermally?

  • Methodology :

  • Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine coupling in ¹H NMR) and FT-IR to identify carbonyl stretches (~1700 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated 178.06 g/mol for C₁₀H₇FO₂).
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) determines melting points, while gas-phase ion energetics data from NIST provide boiling points (~469 K) .

Q. What safety protocols are recommended for handling fluorinated benzofuran derivatives?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.
  • Emergency Procedures : Refer to Safety Data Sheets (SDS) for spill management and first-aid measures (e.g., ethanol rinsing for skin contact) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular configuration of fluorinated benzofuran derivatives?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and torsional strain. For example, the fluorine atom’s position in the benzofuran ring can be confirmed via electron density maps. Anisotropic displacement parameters refine thermal motion, while R-factor analysis (e.g., R₁ < 0.05) ensures data reliability .

Q. What strategies address contradictions in spectroscopic data for fluorinated ethanone derivatives?

  • Methodology :

  • Cross-Validation : Compare NMR (DMSO-d₆ vs. CDCl₃ solvent shifts) and IR data with computational models (e.g., DFT calculations using Gaussian).
  • Isotopic Labeling : Use ¹⁸O-labeled acetyl groups to confirm carbonyl reactivity in MS fragmentation patterns.
  • Crystallographic Correlation : Align SC-XRD bond distances with predicted values from quantum mechanics (QM) simulations .

Q. How can computational modeling predict the biological activity of this compound?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cytochrome P450). Fluorine’s electronegativity enhances binding affinity via halogen bonding.
  • QSAR Modeling : Correlate substituent effects (e.g., para-fluoro vs. meta-fluoro) with bioactivity using descriptors like logP and polar surface area .

Q. What challenges arise in scaling up fluorinated benzofuran synthesis, and how are they mitigated?

  • Methodology :

  • Continuous Flow Reactors : Improve heat dissipation and reduce side reactions (e.g., ring-opening) compared to batch reactors.
  • Catalyst Recycling : Immobilize AlCl₃ on mesoporous silica to enhance reusability and reduce waste.
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of acetyl intermediate formation .

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